molecular formula C21H21N5O3 B2724907 8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872838-59-0

8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2724907
CAS RN: 872838-59-0
M. Wt: 391.431
InChI Key: MFXIABSCFGBEFH-UHFFFAOYSA-N
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Description

8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

Derivatives of the specified compound have been explored for their antimycobacterial properties. A study on 6-(2-furyl)-9-(p-methoxybenzyl)purines demonstrated their ability to inhibit the growth of Mycobacterium tuberculosis in vitro. The research highlighted the importance of substituents in the 2- or 8-position of the purine ring, showing that small, hydrophobic substituents in the purine 2-position are beneficial for antimycobacterial activity. The compounds exhibited low toxicity toward mammalian cells and were inactive toward other bacteria like Staphylococcus aureus and Escherichia coli, suggesting a potential for selective antimycobacterial drug development (Braendvang & Gundersen, 2007).

Neuropharmacological Applications

Research into derivatives of the specified compound has also explored their potential in treating neurological and psychiatric disorders. A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones was synthesized to evaluate their affinity for serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus generally showed higher affinity values than their purine-2,4,8-trione counterparts. Some derivatives were identified as potent ligands for serotonin receptors (5-HT1A, 5-HT7) and dopamine D2 receptors, indicating potential applications in developing antidepressant and anxiolytic agents (Zagórska et al., 2015).

Dual-Target Drug Development

Another study focused on the synthesis and evaluation of N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones designed as dual-target-directed ligands. These compounds combined A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. The research aimed at identifying potential treatments for neurodegenerative diseases like Parkinson's disease, highlighting the compound 9u as a potent dual-acting ligand with significant selectivity and activity profiles (Załuski et al., 2019).

Adenosine Receptor Antagonism

Further studies synthesized and evaluated new derivatives of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones for their potential as A3 adenosine receptor antagonists. One particular derivative, 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, showed high affinity for the A3 receptor subtype, suggesting a pathway for developing selective A3 adenosine receptor antagonists with potential therapeutic benefits (Baraldi et al., 2005).

properties

IUPAC Name

6-(furan-2-ylmethyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-14-6-3-4-7-15(14)12-26-19(27)17-18(23(2)21(26)28)22-20-24(9-10-25(17)20)13-16-8-5-11-29-16/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXIABSCFGBEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCN4CC5=CC=CO5)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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